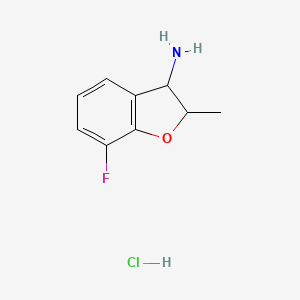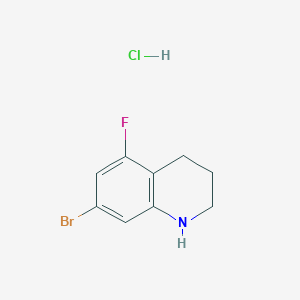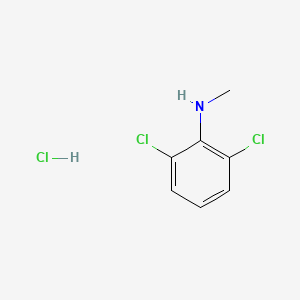![molecular formula C55H87NO22 B1448110 二(1,3-双[2,6-双(1-甲基乙基)苯基]咪唑-2-亚基)二氯化钯(II) CAS No. 1314876-23-7](/img/structure/B1448110.png)
二(1,3-双[2,6-双(1-甲基乙基)苯基]咪唑-2-亚基)二氯化钯(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate is a useful research compound. Its molecular formula is C55H87NO22 and its molecular weight is 1114.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中的催化作用
Pd (MesIm)Cl2 广泛用作有机合成中的催化剂。其促进各种化学反应的能力,包括交叉偶联反应,受到高度重视。 该化合物的结构以中心钯原子与两个氯原子和一个庞大的 N-杂环卡宾 (NHC) 配体键合为特征,由于空间位阻减少,可以实现高效的催化作用 .
药物研究
在制药行业,Pd (MesIm)Cl2 在合成复杂分子(包括活性药物成分 (API))中起着至关重要的作用。 其催化性质使碳-碳和碳-杂原子键的形成成为可能,这些键在构建药物的分子骨架方面至关重要.
材料科学
这种钯化合物用于材料科学,用于开发具有增强性能的新材料。 它可以用来创造具有特定功能的聚合物,或改变材料的表面性质以获得更好的性能 .
纳米技术
Pd (MesIm)Cl2 在纳米粒子的合成中起着重要作用,特别是钯纳米粒子,它们在电子、催化和传感器方面有应用。 该化合物的可控反应性对于实现纳米粒子的预期尺寸和形状至关重要.
环境化学
在环境化学中,Pd (MesIm)Cl2 用于从环境中去除污染物。 它可以催化有害有机化合物的分解,使其在水和空气净化过程中具有价值 .
能源研究
该化合物的催化性质也被利用在能源研究中,特别是在燃料电池的开发中。 Pd (MesIm)Cl2 可用于提高燃料电池内电化学反应的效率,从而有助于清洁能源的生产.
作用机制
Target of Action
“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” is a chemical compound used in scientific research It’s known that palladium compounds often target molecular structures in various chemical reactions .
Mode of Action
The mode of action of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” involves its interaction with other compounds in a chemical reaction. It’s known that palladium compounds often act as catalysts, accelerating chemical reactions without being consumed in the process.
Biochemical Pathways
Pharmacokinetics
The physical form of the compound is described as a pale-yellow to yellow-brown solid , which may impact its bioavailability.
Result of Action
As a catalyst, it likely facilitates chemical reactions, leading to the formation of new compounds.
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular functions, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic properties, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. It is essential to determine the optimal dosage to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its catalytic activity. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported to specific cellular compartments, where it exerts its catalytic effects.
Subcellular Localization
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is essential for its catalytic activity and interaction with cellular components.
属性
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87NO22/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-53-50(68)46(48(66)34(4)76-53)56(5)30-55(72)51(69)49(67)42(63)29-74-55)26-43-45(52(70)73-6)41(62)28-54(71,78-43)27-37(59)24-40(61)39(60)22-21-35(57)23-36(58)25-44(64)75-33(3)32(2)47(31)65/h7-20,31-43,45-51,53,57-63,65-69,71-72H,21-30H2,1-6H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,42+,43-,45+,46-,47+,48+,49+,50-,51-,53-,54+,55+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDZPWJWHXCJL-DMJFHGPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC4(C(C(C(CO4)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87NO22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314876-23-7 |
Source


|
| Record name | 1-methyl-1H-imidazole; {1,3-bis[2,6-bis(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazol-2-ylidene}dichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)
